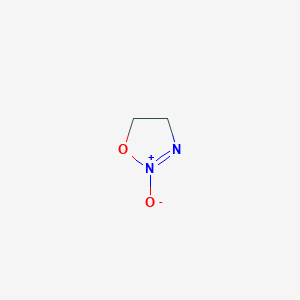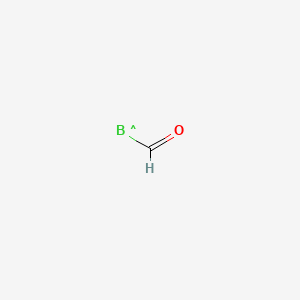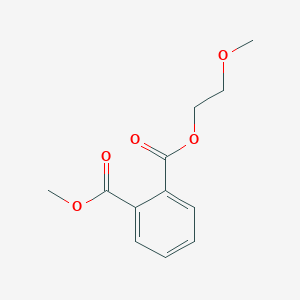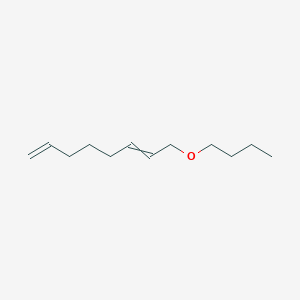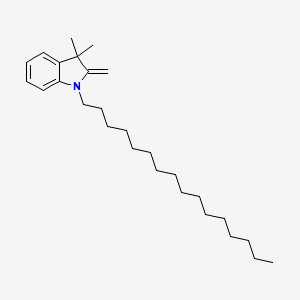
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- is a complex organic compound belonging to the indole family Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring
Métodos De Preparación
The synthesis of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones under acidic conditions to form the indole core. The introduction of the hexadecyl chain and additional methyl groups can be accomplished through subsequent alkylation and methylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring, using reagents like halogens or alkyl halides.
Addition: The methylene group allows for addition reactions, such as hydroboration or hydrogenation, leading to the formation of saturated derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The indole core allows it to bind to specific receptors or enzymes, modulating their activity. The hexadecyl chain enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be compared with other similar compounds, such as:
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound has a similar indole core but lacks the long hexadecyl chain, resulting in different chemical properties and applications.
1H-Indole, 2,3-dihydro-3,3-dimethyl-:
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound is structurally similar but lacks the nitrogen atom in the indole ring, leading to distinct chemical behavior and applications.
Propiedades
Número CAS |
36429-27-3 |
|---|---|
Fórmula molecular |
C27H45N |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
1-hexadecyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C27H45N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28/h18-19,21-22H,2,5-17,20,23H2,1,3-4H3 |
Clave InChI |
UNFGGAICRSLZSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


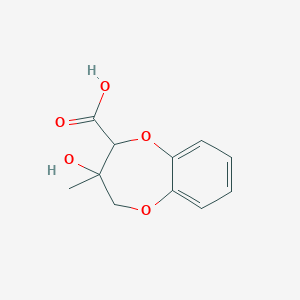
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
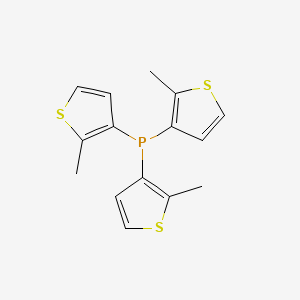
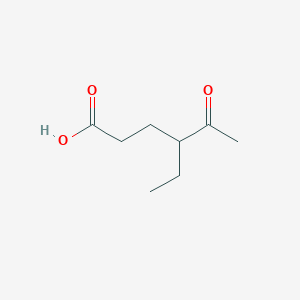
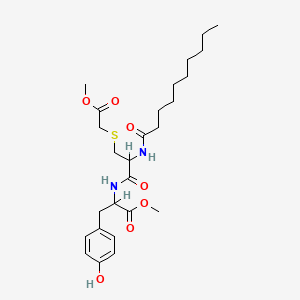
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
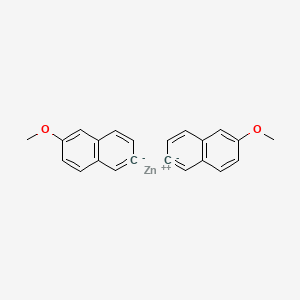
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
